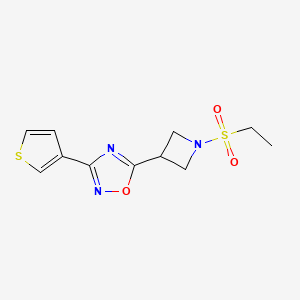

5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C11H13N3O3S2 and its molecular weight is 299.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a heterocyclic structure that incorporates an oxadiazole ring, an azetidine moiety, and a thiophene substituent. This unique combination not only enhances its solubility but also positions it as a promising candidate for various biological applications. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H13N3O3S2, with a molecular weight of 299.4 g/mol. The presence of the ethylsulfonyl group is significant as it can enhance the compound's pharmacokinetic properties by improving solubility and bioavailability .

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole ring have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this class exhibit a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses. For instance:

- Antibacterial Activity : Studies have shown that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. In particular, compounds similar to this compound have demonstrated effectiveness comparable to standard antibiotics like ampicillin .

- Antifungal and Antitubercular Effects : The oxadiazole scaffold has also been linked to antifungal activity and has shown promise in combating tuberculosis. For example, certain derivatives have been reported to inhibit Mycobacterium tuberculosis effectively .

Anti-inflammatory and Analgesic Properties

Research has indicated that oxadiazole derivatives possess anti-inflammatory and analgesic effects. These properties are crucial for developing treatments for chronic pain and inflammatory conditions. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .

Anticancer Potential

The anticancer activity of oxadiazole derivatives is another area of interest. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical routes:

- Condensation Reactions : Typically involving the reaction of thiophene derivatives with azetidine and ethylsulfonyl precursors.

- Cyclization Processes : The formation of the oxadiazole ring can be accomplished through cyclization reactions involving hydrazides or amidoximes in the presence of suitable catalysts.

These synthetic routes are critical for optimizing yield and purity while minimizing environmental impact .

Case Studies

Several studies highlight the biological activity of oxadiazole derivatives:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The 1,2,4-oxadiazole core is well-known for its biological activity, including:

- Antimicrobial Activity : Compounds containing the oxadiazole ring have demonstrated significant antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The incorporation of ethylsulfonyl and azetidine groups may enhance these effects.

- Anticancer Potential : Oxadiazole derivatives have been studied for their anticancer properties. For instance, modifications to the oxadiazole structure have led to compounds that inhibit cancer cell proliferation in vitro . The specific interactions of this compound with cancer cell pathways remain an area for further investigation.

- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can exhibit anti-inflammatory activity. The ethylsulfonyl group may play a role in modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Agricultural Applications

The unique properties of 5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole also extend to agricultural science:

- Pesticidal Activity : Preliminary studies indicate that this compound may possess pesticidal properties due to its ability to disrupt biological processes in pests . The thiophene moiety is known for contributing to the bioactivity of agrochemicals.

- Fungicidal Properties : Research has shown that oxadiazole derivatives can be effective against fungal pathogens affecting crops. The antifungal activity observed in related compounds suggests potential applications in crop protection .

Materials Science Applications

The structural characteristics of this compound may also lend themselves to materials science:

- Organic Electronics : The compound's electronic properties could make it suitable for use in organic semiconductors or photovoltaic devices. The presence of conjugated systems within its structure can facilitate charge transport .

- Polymer Chemistry : Incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength due to the rigid structure provided by the oxadiazole ring .

Case Studies

Several case studies highlight the applications of similar compounds:

- A study by Dhumal et al. (2016) explored the synthesis of hybrid compounds containing oxadiazole and thiazole rings, demonstrating enhanced antimicrobial activity against Mycobacterium bovis .

- Research conducted by Alghamdi et al. (2020) focused on aryl-1,3,4-oxadiazole derivatives exhibiting significant antibacterial activity compared to standard antibiotics .

Analyse Chemischer Reaktionen

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, yielding open-chain products. This reaction is pivotal for modifying the compound’s core structure.

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl (concentrated), reflux | Carboxylic acid derivative + amidoxime | |

| Alkaline hydrolysis | NaOH (aqueous), heat | Sodium salt of carboxylic acid + ammonia |

-

Mechanism : Acidic conditions protonate the oxadiazole ring, leading to ring opening and formation of a dioxazaborolidine intermediate. Subsequent hydrolysis produces a carboxylic acid and amidoxime.

-

Applications : Hydrolysis products serve as intermediates for synthesizing bioisosteres or prodrugs .

Nucleophilic Substitution at the Sulfonyl Group

The ethylsulfonyl group (–SO₂C₂H₅) is susceptible to nucleophilic substitution, enabling functionalization of the azetidine ring.

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| SN2 displacement | Amines (e.g., NH₃, RNH₂) | Sulfonamide derivatives | |

| Alkylation | Alkyl halides (R-X) | Sulfonate esters |

-

Mechanism : The sulfonyl group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack.

-

Example : Reaction with ammonia yields 5-(1-aminoazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole , a precursor for further derivatization.

Oxidation of the Thiophene Ring

The thiophen-3-yl substituent undergoes electrophilic oxidation, modifying its aromaticity and electronic properties.

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Peracid-mediated oxidation | mCPBA (meta-chloroperbenzoic acid) | Thiophene-1,1-dioxide derivative | |

| Metal-catalyzed oxidation | KMnO₄ (acidic) | Sulfonic acid derivative (ring cleavage) |

-

Impact : Oxidation to thiophene dioxide enhances dipole interactions, improving binding affinity to biological targets like enzymes.

Reduction of the Oxadiazole Ring

Selective reduction of the oxadiazole ring generates diamine or amino alcohol derivatives.

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C | 1,2-Diamine derivative | |

| Lithium aluminum hydride | LiAlH₄, anhydrous ether | Amino alcohol |

-

Mechanism : Reduction cleaves the N–O bond, yielding intermediates with enhanced solubility and hydrogen-bonding capacity .

Electrophilic Substitution on the Thiophene Ring

The thiophen-3-yl group participates in electrophilic substitution, enabling regioselective functionalization.

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitrothiophen-3-yl derivative | |

| Sulfonation | SO₃, H₂SO₄ | Thiophene-3-sulfonic acid derivative |

-

Applications : Nitro- or sulfonic acid derivatives are intermediates for coupling reactions (e.g., Suzuki-Miyaura).

Cyclization and Ring-Opening of the Azetidine Ring

The azetidine ring’s strain drives ring-opening or expansion under specific conditions.

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Acidic ring-opening | HCl, H₂O | β-Amino sulfone derivative | |

| Thermal cyclization | Heat (150°C) | Pyrrolidine analog (via [3+2] cycloaddition) |

-

Mechanism : Protonation of the azetidine nitrogen weakens the C–N bond, leading to ring opening.

Interconversion to Thiadiazole Derivatives

The oxadiazole ring can be converted to a thiadiazole analog, altering electronic properties.

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Thiourea-mediated conversion | Thiourea, THF, reflux | 5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,3,4-thiadiazole |

Eigenschaften

IUPAC Name |

5-(1-ethylsulfonylazetidin-3-yl)-3-thiophen-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S2/c1-2-19(15,16)14-5-9(6-14)11-12-10(13-17-11)8-3-4-18-7-8/h3-4,7,9H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENNHODTNKTCFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.